![molecular formula C9H21N3O2Si B15160903 (2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol CAS No. 663938-65-6](/img/structure/B15160903.png)
(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol is a chemical compound that features an azido group, a tert-butyl(dimethyl)silyl ether, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol typically involves multiple steps. One common method starts with the protection of the hydroxyl group of a suitable precursor using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The azido group can be introduced via nucleophilic substitution using sodium azide. The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring safety protocols for handling azides, and employing purification techniques such as chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF) is commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various azido derivatives.
Applications De Recherche Scientifique
(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in bioconjugation techniques due to the presence of the azido group.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol largely depends on its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The tert-butyl(dimethyl)silyl ether serves as a protecting group, which can be removed under acidic conditions to reveal the hydroxyl group for further reactions. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3-Azido-2-{[tert-butyldimethylsilyl]oxy}propan-1-ol: Similar structure but with slight variations in the protecting group.
(2S)-3-Azido-2-{[trimethylsilyl]oxy}propan-1-ol: Uses a different silyl protecting group.
(2S)-3-Azido-2-{[triisopropylsilyl]oxy}propan-1-ol: Another variant with a bulkier silyl group.
Uniqueness
The uniqueness of (2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol lies in its combination of functional groups, which allows for versatile applications in synthesis and research. The tert-butyl(dimethyl)silyl group provides stability and protection, while the azido group offers reactivity for further functionalization.
Propriétés
Numéro CAS |
663938-65-6 |
|---|---|
Formule moléculaire |
C9H21N3O2Si |
Poids moléculaire |
231.37 g/mol |
Nom IUPAC |
(2S)-3-azido-2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol |
InChI |
InChI=1S/C9H21N3O2Si/c1-9(2,3)15(4,5)14-8(7-13)6-11-12-10/h8,13H,6-7H2,1-5H3/t8-/m0/s1 |
Clé InChI |
ORXFTSMRFKTEFA-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H](CN=[N+]=[N-])CO |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(CN=[N+]=[N-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2'S)-3-Hydroxy-[2,2'-iminobis(succinic acid)]](/img/structure/B15160822.png)
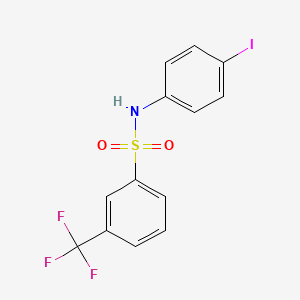
![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)-](/img/structure/B15160830.png)
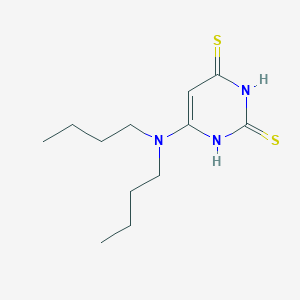
![(NE)-N-(5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15160846.png)
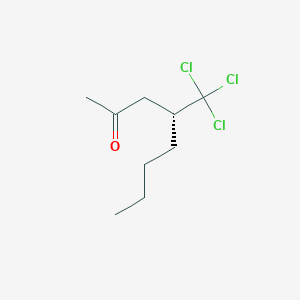
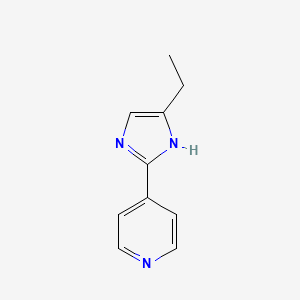
![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)


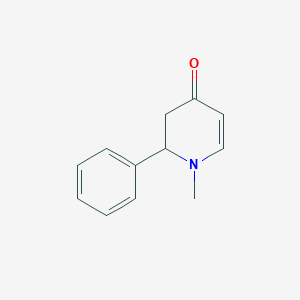
![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)
